![molecular formula C21H29N3O B2749448 Disopyramide-d5 CAS No. 1309283-08-6](/img/structure/B2749448.png)
Disopyramide-d5
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Overview
Description
Disopyramide is a class 1A antiarrhythmic agent used to treat life-threatening ventricular arrhythmias . It is available for oral administration in immediate-release capsules containing 100 mg or 150 mg of disopyramide base, present as the phosphate .
Synthesis Analysis
The synthesis of Disopyramide phosphate has been discussed in detail in a video useful for B. Pharm, D. Pharm, M. Pharm, GATE and GPAT Students .
Molecular Structure Analysis
Disopyramide has a molecular formula of C21H29N3O with an average mass of 339.474 Da and a monoisotopic mass of 339.231049 Da . The crystal structure analysis of pure Disopyramide revealed closely associated Disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .
Chemical Reactions Analysis
Disopyramide is a class I antiarrhythmic agent, similar in action to quinidine, which is used to treat ventricular ectopic systoles .
Physical And Chemical Properties Analysis
Disopyramide has a molecular formula of C21H29N3O with an average mass of 339.474 Da and a monoisotopic mass of 339.231049 Da .
Scientific Research Applications
- Potential Impact : Deuterium substitution may alter drug metabolism, distribution, and pharmacokinetics, potentially enhancing therapeutic effects or reducing adverse events .
- Potential Impact : Improved bioavailability, prolonged half-life, or altered clearance may enhance clinical utility .
- Potential Impact : Insights into drug interactions guide dosing adjustments and minimize adverse effects .
- Potential Impact : Understanding solid-state properties informs formulation strategies for improved drug delivery .
Antiarrhythmic Properties
Pharmacokinetics and Metabolism
Drug-Drug Interactions
Solid-State Properties and Formulation
Cardiac Electrophysiology
Safety and Toxicology
Mechanism of Action
Target of Action
Disopyramide is a Class 1A antiarrhythmic agent . It primarily targets the sodium channels in the heart . These channels play a crucial role in the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent .
Mode of Action
Disopyramide interacts with its targets by interfering directly with the depolarization of the cardiac membrane . This interference serves as a membrane-stabilizing agent . It has a depressant action on the heart, similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .
Biochemical Pathways
Disopyramide affects several biochemical pathways. At therapeutic plasma levels, it shortens the sinus node recovery time and lengthens the effective refractory period of the atrium . It has a minimal effect on the effective refractory period of the AV node . It does prolong conduction in accessory pathways .
Pharmacokinetics
Disopyramide has high bioavailability . It is metabolized in the liver, primarily by CYP3A4 . The elimination half-life varies from 4.5 to 9 hours, and it can be even longer in cases of renal failure or myocardial infarction . Approximately 50% of the parent drug is excreted unchanged . It has a variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .
Result of Action
The molecular and cellular effects of Disopyramide’s action are significant. It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/i5D,6D,7D,10D,11D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTNFZQICZKOEM-HCNOYMLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)(C2=CC=CC=N2)C(=O)N)[2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disopyramide-d5 |
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